molecular formula C9H14F3N B6149741 7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers CAS No. 1478287-94-3

7-(trifluoromethyl)-1-azaspiro[3.5]nonane, Mixture of diastereomers

Cat. No.: B6149741
CAS No.: 1478287-94-3
M. Wt: 193.2
InChI Key:
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Description

7-(Trifluoromethyl)-1-azaspiro[3.5]nonane is a chemical compound characterized by a trifluoromethyl group attached to a spirocyclic structure. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane typically involves multiple steps, starting with the construction of the spirocyclic core followed by the introduction of the trifluoromethyl group. Common synthetic routes may include:

  • Cyclization reactions: to form the spirocyclic structure.

  • Trifluoromethylation reactions: to introduce the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 7-(trifluoromethyl)-1-azaspiro[3.5]nonane can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new chemical entities.

Biology: In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It could serve as a probe to understand how these groups influence molecular interactions and biological processes.

Medicine: In the medical field, derivatives of 7-(trifluoromethyl)-1-azaspiro[3.5]nonane could be explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and binding affinity of pharmaceuticals.

Industry: In industry, this compound could be used in the development of new materials with enhanced properties, such as increased resistance to degradation or improved chemical stability.

Mechanism of Action

The mechanism by which 7-(trifluoromethyl)-1-azaspiro[3.5]nonane exerts its effects would depend on its specific application. For example, in pharmaceuticals, the trifluoromethyl group might enhance binding affinity to a target protein by increasing hydrophobic interactions. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 7-(Trifluoromethyl)indoline-2,3-dione

  • 7-(Trifluoromethyl)isatin

  • Trifluoromethylated derivatives of other spirocyclic compounds

Uniqueness: 7-(Trifluoromethyl)-1-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure combined with the trifluoromethyl group. This combination provides distinct chemical and physical properties compared to other trifluoromethylated compounds.

Properties

CAS No.

1478287-94-3

Molecular Formula

C9H14F3N

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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